

An In-depth Technical Guide to the Physicochemical Properties of Ronidazole-d3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole-d3 is the deuterated analog of Ronidazole, an antiprotozoal and antimicrobial agent belonging to the 5-nitroimidazole class of drugs.[1][2] As a stable isotope-labeled compound, Ronidazole-d3 serves as an invaluable internal standard for quantitative analyses in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its use significantly improves the accuracy of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research by correcting for matrix effects and variations in instrument response.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of Ronidazole-d3, detailed experimental protocols for their characterization, and an illustration of its metabolic pathway and mechanism of action.

Physicochemical Properties of Ronidazole-d3

The fundamental physicochemical characteristics of **Ronidazole-d3** are summarized in the table below. This data is crucial for the development of analytical methods, formulation studies, and understanding its behavior in biological systems.



Property	Value	Source(s)
Chemical Formula	C ₆ H ₅ D ₃ N ₄ O ₄	[3][5]
Molecular Weight	203.17 g/mol	[3][5][6]
Exact Mass	203.0734 Da	[6][7]
CAS Number	1015855-87-4	[1][6][7]
IUPAC Name	[5-nitro-1- (trideuteriomethyl)imidazol-2- yl]methyl carbamate	[3][6]
Synonyms	Ronidazole D3, 1-(Methyld3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, 2-(Carbamoyloxymethyl)-1-methyl-d3-5-nitro-imidazole	[3][6][8]
Physical Format	Solid, Neat	[7][9]
Purity	>95% (as determined by HPLC)	[7]
Storage Temperature	-20°C	[7][10]
Solubility	Soluble in DMSO and dimethylformamide (approx. 30 mg/mL for parent compound); Sparingly soluble in aqueous buffers. For aqueous solutions, initial dissolution in DMSO is recommended.	[10]
XLogP3	-0.4	[6]

Experimental Protocols

The characterization of the physicochemical properties of an active pharmaceutical ingredient (API) like **Ronidazole-d3** involves a suite of analytical techniques.[11] Below are detailed methodologies for key experiments.



High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of **Ronidazole-d3** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size), an autosampler, and a column oven.
- Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact gradient program should be optimized to achieve good separation.
- Sample Preparation: A stock solution of **Ronidazole-d3** is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 25°C

- Detection Wavelength: 301 nm (based on the λmax of the parent compound Ronidazole)
 [10]
- Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to **Ronidazole-d3** relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Structural Confirmation

MS is used to confirm the molecular weight and elemental composition of Ronidazole-d3.

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).



- Sample Preparation: The sample is prepared as a dilute solution (e.g., 1-10 μg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile with 0.1% formic acid.
- Analysis: The sample is infused directly into the mass spectrometer or introduced via an LC system. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]+.
- Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of **Ronidazole-d3** (203.0734 Da). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and confirms the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of Ronidazole-d3 is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Experiments:
 - ¹H NMR: To observe the signals of the hydrogen atoms in the molecule. The absence or significant reduction of the signal corresponding to the N-methyl group will confirm deuteration.
 - ¹³C NMR: To observe the signals of the carbon atoms.
 - 2H NMR: To directly observe the deuterium signal and confirm its presence.
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the overall structure and the specific location of the deuterium atoms on the N-methyl group.



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the **Ronidazole-d3** molecule.[11][12]

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
- Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-O (nitro group), C=O (carbamate), and C-N bonds.

Mechanism of Action and Metabolism

Ronidazole, like other 5-nitroimidazoles, functions as a prodrug.[13][14] Its antimicrobial and antiprotozoal activity relies on the reductive activation of its nitro group by anaerobic organisms.[15]

The process begins with the passive diffusion of Ronidazole into the target organism (e.g., Tritrichomonas foetus or Clostridioides difficile).[10][15] Within the anaerobic environment of the cell, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of Ronidazole. This reduction creates a short-lived, highly reactive nitroso free radical.[14][15] This radical, and subsequent cytotoxic metabolites, induce cell death by causing strand breaks and destabilization of the organism's DNA.[2][13][15]

In veterinary applications, Ronidazole is well-absorbed after oral administration and is metabolized in the liver.[13] The primary metabolite is 2-hydroxymethyl-5-nitroimidazole.[13]

Below is a diagram illustrating the activation and mechanism of action of Ronidazole.



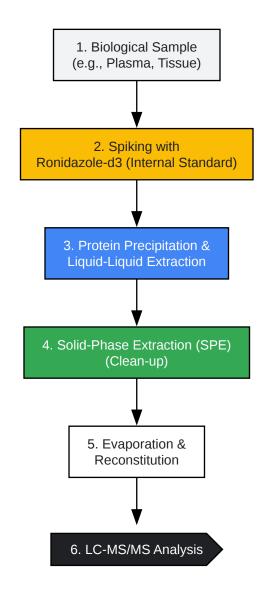


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Caption: Reductive activation and mechanism of action of Ronidazole.

The following workflow outlines a general procedure for the quantification of Ronidazole in a biological matrix using **Ronidazole-d3** as an internal standard.





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Caption: General workflow for bioanalytical quantification using an internal standard.

Conclusion

Ronidazole-d3 is an essential tool for the accurate quantification of Ronidazole in research and clinical settings. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental for the development of robust and reliable analytical methods. The provided experimental protocols offer a solid foundation for the characterization of this and other deuterated pharmaceutical standards, ensuring data integrity and advancing drug development and safety studies.



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